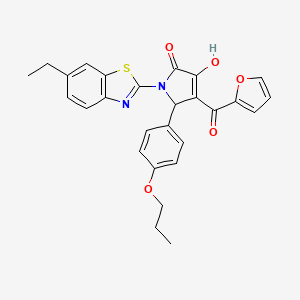![molecular formula C19H11Cl2N3O2S B12153133 (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12153133.png)
(2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes chlorobenzyl and chlorobenzylidene groups attached to a thiazolo[3,2-b][1,2,4]triazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-chlorobenzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo[3,2-b][1,2,4]triazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, reaction temperature, and time are critical parameters that are carefully controlled to ensure consistent production.
化学反应分析
Types of Reactions
(2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorobenzylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is being explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for further development in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or proteins involved in cellular processes. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar chlorobenzyl groups but a different core structure.
Lemon Balm (Rosmarinic Acid): Contains bioactive compounds with antimicrobial properties.
Uniqueness
What sets (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione apart is its unique thiazolo[3,2-b][1,2,4]triazine core, which imparts distinct chemical and biological properties. This core structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C19H11Cl2N3O2S |
|---|---|
分子量 |
416.3 g/mol |
IUPAC 名称 |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-13-7-5-11(6-8-13)9-16-18(26)24-19(27-16)22-17(25)15(23-24)10-12-3-1-2-4-14(12)21/h1-9H,10H2/b16-9- |
InChI 键 |
IXTFCCWXDUCMNA-SXGWCWSVSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=NC2=O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12153053.png)
![(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12153055.png)
![(4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12153063.png)
![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153075.png)
![5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B12153077.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153083.png)
![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12153086.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12153100.png)

![N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12153107.png)
![(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone](/img/structure/B12153109.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12153115.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12153125.png)
![N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12153126.png)
